1H-Benzimidazole-1-acetonitrile, 2-methyl-5-nitro-

説明

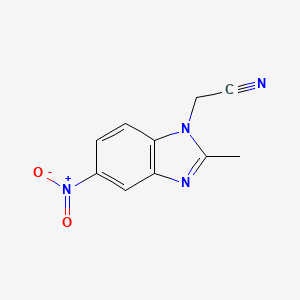

1H-Benzimidazole-1-acetonitrile, 2-methyl-5-nitro- (CAS: 1792-40-1; molecular formula: C₈H₇N₃O₂) is a substituted benzimidazole derivative characterized by a methyl group at position 2 and a nitro group at position 5 of the benzimidazole core, with an acetonitrile moiety at the N1 position. Notably, derivatives of this compound exhibit significant anticonvulsant activity, outperforming standard drugs like phenytoin in preclinical models . Additionally, benzimidazoles are recognized for their broad biological relevance, including antimicrobial, antiviral, and anticancer properties .

特性

CAS番号 |

913706-12-4 |

|---|---|

分子式 |

C10H8N4O2 |

分子量 |

216.20 g/mol |

IUPAC名 |

2-(2-methyl-5-nitrobenzimidazol-1-yl)acetonitrile |

InChI |

InChI=1S/C10H8N4O2/c1-7-12-9-6-8(14(15)16)2-3-10(9)13(7)5-4-11/h2-3,6H,5H2,1H3 |

InChIキー |

CCXBLLBERDGJRZ-UHFFFAOYSA-N |

正規SMILES |

CC1=NC2=C(N1CC#N)C=CC(=C2)[N+](=O)[O-] |

製品の起源 |

United States |

生物活性

1H-Benzimidazole-1-acetonitrile, 2-methyl-5-nitro- is a compound that belongs to the benzimidazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, antiparasitic, and anti-inflammatory properties. The synthesis methods and structure-activity relationships (SAR) are also discussed.

Synthesis and Structural Properties

The synthesis of benzimidazole derivatives often involves condensation reactions between 1,2-benzenediamines and aldehydes. For 1H-Benzimidazole-1-acetonitrile, 2-methyl-5-nitro-, various synthetic pathways have been explored, leading to significant yields and purities of the final product. The structure of this compound features a nitro group at the 5-position, which is critical for its biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of benzimidazole derivatives. For instance, compounds similar to 1H-Benzimidazole-1-acetonitrile, 2-methyl-5-nitro- exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) ranged from 1 µg/mL to 16 µg/mL for different strains, indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1 |

| Escherichia coli | 4 |

| Klebsiella pneumoniae | 8 |

| Candida albicans | 16 |

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. Research indicates that compounds like 1H-Benzimidazole-1-acetonitrile, 2-methyl-5-nitro- can inhibit the growth of various cancer cell lines including leukemia and melanoma. For example, one study reported that a related compound showed IC50 values in the low micromolar range against multiple cancer cell lines .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.63 |

| U937 (Leukemia) | <10 |

| A549 (Lung Cancer) | <20 |

Antiparasitic Activity

Benzimidazole derivatives are also recognized for their antiparasitic activities. Compounds containing the benzimidazole scaffold have shown effectiveness against parasites such as Giardia intestinalis and Trichomonas vaginalis. In vitro studies demonstrated IC50 values significantly lower than those of standard treatments like benznidazole .

| Parasite | IC50 (µM) |

|---|---|

| Giardia intestinalis | 3.95 |

| Trichomonas vaginalis | <10 |

Anti-inflammatory Activity

The anti-inflammatory properties of benzimidazole derivatives have been highlighted in several studies. These compounds inhibit pro-inflammatory cytokines and exhibit vasodilatory effects, making them potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely related to their structural features. Modifications at the nitro group or substitutions on the aromatic ring can enhance or diminish activity. For instance, the presence of electron-withdrawing groups at specific positions has been correlated with increased potency against cancer cells .

Case Studies

Several case studies illustrate the efficacy of benzimidazole derivatives:

- Antimicrobial Efficacy : A study evaluated a series of synthesized benzimidazoles against a panel of bacteria and fungi, revealing that modifications at the 5-position significantly enhanced antimicrobial activity .

- Anticancer Screening : In a comprehensive screening program involving over twenty cancer cell lines, a derivative showed selective cytotoxicity towards leukemia cells while sparing normal cells .

- Antiparasitic Development : A new class of benzimidazole derivatives was synthesized and tested against intestinal parasites, showing promising results that could lead to new treatments for parasitic infections .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The pharmacological and physicochemical properties of benzimidazole derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives

Q & A

Q. What are the recommended synthetic routes for 2-methyl-5-nitro-1H-benzimidazole derivatives, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of nitro-substituted benzimidazole derivatives typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1: React 2-methyl-5-nitrobenzimidazole with chloroethyl intermediates (e.g., 2-chloroacetonitrile) in polar aprotic solvents like DMF or THF.

- Step 2: Optimize temperature (80–100°C) and reaction time (6–12 hours) to maximize yield.

- Purification: Use column chromatography with silica gel and ethyl acetate/hexane eluents.

Key Data from Analogous Syntheses:

| Intermediate | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Chloroethyl derivatives | DMF | 90 | 75–85 | |

| Thiophene-substituted | THF | 80 | 68 |

Q. How should researchers effectively characterize the molecular structure of 2-methyl-5-nitro-1H-benzimidazole-1-acetonitrile using spectroscopic techniques?

Methodological Answer: Employ a combination of 1H/13C NMR , IR spectroscopy , and mass spectrometry :

- 1H NMR (CDCl₃): Look for characteristic shifts:

- Nitro group: Deshielded aromatic protons at δ 8.2–8.5 ppm.

- Acetonitrile CH₂: Singlet at δ 3.8–4.2 ppm.

- 13C NMR: Nitro-substituted carbons at δ 145–150 ppm; nitrile carbon at δ 115–120 ppm.

- IR: Strong NO₂ stretch at 1520–1350 cm⁻¹; C≡N stretch at 2240–2260 cm⁻¹.

Example Data from Analogues:

| Compound | 1H Shift (Nitro) | 13C Shift (Nitrile) | Reference |

|---|---|---|---|

| 2-Methyl-5-nitro derivative | δ 8.3 ppm | δ 118.5 ppm | |

| Benzonitrile-substituted | δ 8.4 ppm | δ 117.9 ppm |

Q. How can computational methods like DFT and molecular docking predict the electronic properties and biological interactions of this compound?

Methodological Answer:

- DFT Calculations: Use Gaussian09 with the B3LYP/6-31G* basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). Analyze electrostatic potential maps to identify reactive sites.

- Molecular Docking: Employ AutoDock Vina to dock the compound into target protein active sites (e.g., microbial enzymes). Validate using binding affinity scores and RMSD values.

- Validation: Cross-check computational results with experimental bioactivity data (e.g., IC₅₀ values from enzyme inhibition assays).

Q. What strategies resolve discrepancies in crystallographic data analysis when using software like SHELX?

Methodological Answer:

- Refinement: Use SHELXL for high-resolution data. Check for twinning or disorder with PLATON .

- Validation Metrics: Ensure R-factor < 0.05 and residual electron density < 0.3 eÅ⁻³.

- Comparison Tools: Cross-validate with Olex2 or WinGX for hydrogen bonding and packing diagrams.

Example Workflow:

Solve structure with SHELXD .

Refine with SHELXL using anisotropic displacement parameters.

Generate ORTEP diagrams with ORTEP-3 for visual validation .

Q. How to investigate structure-activity relationships (SAR) for antimicrobial activity in nitro-benzimidazole derivatives?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., replace acetonitrile with carboxylate or thioether groups).

- Bioassays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (Minimum Inhibitory Concentration) assays.

- Data Analysis: Perform multivariate regression to correlate electronic (Hammett σ) or steric parameters with bioactivity.

Key Findings from Analogues:

| Substituent | MIC (µg/mL) | Activity Trend | Reference |

|---|---|---|---|

| Nitro + Acetonitrile | 12.5 | High | |

| Methoxy + Nitro | 25.0 | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。